4-Fluorophenol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

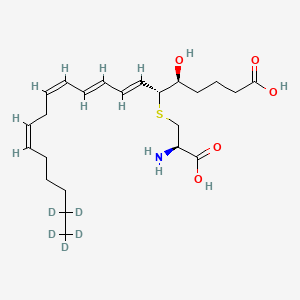

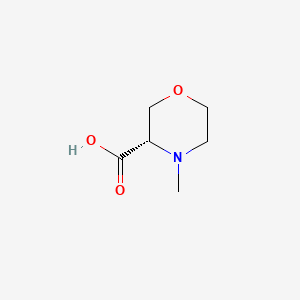

4-Fluorophenol-d5 is a deuterated derivative of 4-fluorophenol, with the molecular formula C6D5FO . It is commonly used as a stable isotope labeled internal standard in analytical chemistry and biochemistry applications . It is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C .

Synthesis Analysis

The synthesis of 4-Fluorophenol-d5 can be achieved through several methods. One such method involves the Baeyer-Villiger reaction . Another method uses 4-fluorophenol as a raw material, with processes of etherification protection, Friedel-Crafts acylation, and demethylation providing the target compound under mild conditions .

Molecular Structure Analysis

The molecular structure of 4-Fluorophenol-d5 is characterized by a phenolic compound with a fluorine atom attached to the aromatic ring . The average mass is 112.102 Da and the monoisotopic mass is 112.032440 Da .

Chemical Reactions Analysis

4-Fluorophenol-d5 undergoes reactions typical of phenols, such as oxidation and esterification, and can also undergo substitution reactions at the fluorine position . Studies have also investigated the electrochemical hydrodefluorination of 4-fluorophenol .

Physical And Chemical Properties Analysis

4-Fluorophenol-d5 is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C . It is soluble in water, ethanol, and other organic solvents .

Scientific Research Applications

Synthesis of Radiopharmaceuticals

4-Fluorophenol is utilized as a versatile synthon in the synthesis of radiopharmaceuticals, particularly for introducing a 4-[18F]fluorophenoxy moiety into more complex molecules. Techniques involve nucleophilic labelling methods with [18F]fluoride, demonstrating the compound's significance in developing diagnostic tools in nuclear medicine (Ross et al., 2011). Further, bis(4-benzyloxyphenyl)iodonium salts have shown effectiveness as precursors for the no-carrier-added radiosynthesis of 4-[18F]fluorophenol, highlighting its crucial role in the preparation of radiopharmaceuticals for PET imaging (Helfer et al., 2013).

Environmental Bioremediation

Research on the bioremediation capabilities of marine microalgae toward fluorophenols, including 4-fluorophenol, reveals their potential in converting these compounds into less harmful substances. Specifically, the microalga Amphidinium crassum has been shown to glucosylate 4-fluorophenol to its corresponding β-D-glucoside, suggesting an eco-friendly approach to mitigating the environmental impact of such pollutants (Shimoda & Hamada, 2010).

Molecular Structure and Dynamics

The structure of 4-fluorophenol and its dynamics, particularly the barrier to internal rotation of the hydroxy group, have been explored through spectroscopy. Studies have provided insights into the molecule's quinoidal distortion upon electronic excitation, contributing to a deeper understanding of its chemical behavior and reactivity (Ratzer et al., 2003).

properties

CAS RN |

1219804-93-9 |

|---|---|

Product Name |

4-Fluorophenol-d5 |

Molecular Formula |

C6H5FO |

Molecular Weight |

117.134 |

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene |

InChI |

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |

InChI Key |

RHMPLDJJXGPMEX-HXRFYODMSA-N |

SMILES |

C1=CC(=CC=C1O)F |

synonyms |

4-Hydroxyphenyl Fluoride-d5; NSC 10295-d5; p-Fluorophenol-d5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)